O-(3,5-dichlorobenzyl)hydroxylamine
Overview
Description
“O-[(3,5-dichlorophenyl)methyl]hydroxylamine” is a chemical compound with the molecular formula C7H7Cl2NO . It is available in the form of a powder .
Molecular Structure Analysis
The molecular structure of “O-[(3,5-dichlorophenyl)methyl]hydroxylamine” consists of a hydroxylamine group attached to a 3,5-dichlorophenyl group . The InChI code for this compound is 1S/C7H7Cl2NO/c8-6-1-5(4-10-11)2-7(9)3-6/h1-3,10-11H,4H2 .Physical and Chemical Properties Analysis
“O-[(3,5-dichlorophenyl)methyl]hydroxylamine” has a molecular weight of 192.04 . It is stored at a temperature of -10 degrees . The compound is available in the form of a powder .Scientific Research Applications
Heterocyclic Compound Formation
- The reaction of related compounds with active methylene groups leads to the formation of various heterocycles, such as 4-hydroxy and 4-mercaptopyrimidine, pyrimidinone, and thiazole derivatives, which are significant in chemical synthesis (Shibuya, 1984).
Chloroplast Studies
- Studies on chloroplasts, particularly in spinach, have utilized similar compounds to understand the mechanisms of action of inhibitors, which are crucial for insights into photosynthesis and plant biology (Bennoun & Li, 1973).
Enzyme Modification
- In biochemical research, similar compounds have been used for the active-site-directed inhibition and modification of enzymes. This has implications in understanding enzyme mechanisms and designing enzyme inhibitors (D’Silva, Williams, & Massey, 1986).
Analytical Chemistry Applications
- O-methylhydroxylamine derivatives are employed in the determination of carbonyl-containing compounds, indicating their significance in analytical chemistry for identifying and quantifying various substances (Cancilla & Que Hee, 1992).
Photosystem II Research
- Research involving photosystem II in plants has used similar compounds to explore the structural and functional aspects of this crucial component of the photosynthetic machinery (Guiles et al., 1990).
Molecular Structure Studies
- The structural and conformational studies of methylated hydroxylamines, which share a similar functional group, provide valuable insights into molecular configurations and their implications in chemical reactions (Riddell, Turner, Rankin, & Todd, 1979).
Nucleophilic Substitution Mechanisms
- Research on the mechanisms of nucleophilic substitution reactions involving methylated hydroxylamines contributes to the broader understanding of chemical reaction mechanisms, which is fundamental in organic chemistry (Domingos et al., 2004).
Amination Synthesis Research
- Studies have also focused on the synthesis of compounds using O-methylhydroxylamine derivatives, highlighting their utility in creating complex organic structures (Legault & Charette, 2003).
Properties
IUPAC Name |
O-[(3,5-dichlorophenyl)methyl]hydroxylamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl2NO/c8-6-1-5(4-11-10)2-7(9)3-6/h1-3H,4,10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDDDGXOQVRPABR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)CON | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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